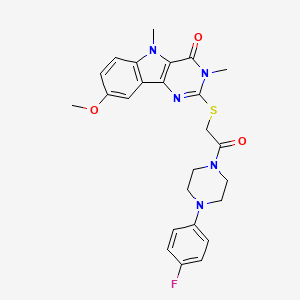

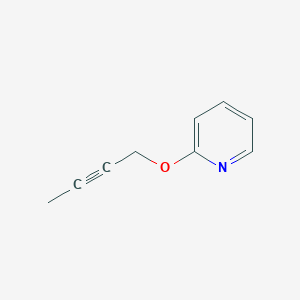

2-(ブト-2-イン-1-イルオキシ)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-(But-2-yn-1-yloxy)pyridine, is an important research field. The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which was carried out using a palladium catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of 2-(But-2-yn-1-yloxy)pyridine is similar to that of pyridine, which is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .Chemical Reactions Analysis

The thermal decomposition of pyridine, a main nitrogen-containing compound in coal, has been studied. The results show that there are two possible reactions for the initial pyridine pyrolysis, i.e., internal hydrogen transfer and C-H bond homolysis . Among the possible reaction pathways following internal hydrogen transfer, pyridine prefers to produce HCN instead of NH3 .Physical and Chemical Properties Analysis

Pyridine compounds, including 2-(But-2-yn-1-yloxy)pyridine, are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .科学的研究の応用

2-ピリドニルアルコールの合成

“2-(ブト-2-イン-1-イルオキシ)ピリジン”は、金(I)触媒を用いた2-ピリドニルアルコールの合成に使用されてきました . メタンスルホン酸が金触媒を用いた反応進行に与える影響が調べられました . この方法は非常に効率的であり、中程度から優れた結果が得られます .

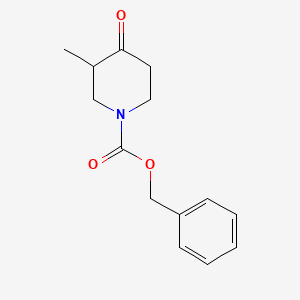

ピペリジン誘導体の形成

ピペリジンは、医薬品の設計において最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . “2-(ブト-2-イン-1-イルオキシ)ピリジン”は、さまざまなピペリジン誘導体の形成につながる分子内および分子間反応に使用できます .

N-アルケニル2-ピリドニルアミンの合成

“2-(ブト-2-イン-1-イルオキシ)ピリジン”は、N-アルケニル2-ピリドニルアミンの合成に使用できます . このアプローチは、1ポット反応として、2級アミンの合成における優れた変換効率により、重要な用途を備えています .

将来の方向性

The synthesis of 2-pyridone compounds, including 2-(But-2-yn-1-yloxy)pyridine, is an important research field and has attracted a great deal of attention due to their extensive applications in many fields such as biology, natural products, dyes, and fluorescent materials . Future research may focus on developing new synthetic methods and exploring further applications of these compounds .

作用機序

Target of Action

Related compounds have been found to inhibit the enzyme aromatase (cyp19a1), which is crucial in the biosynthesis of estrogens .

Mode of Action

The mode of action of 2-(But-2-yn-1-yloxy)pyridine involves a gold-catalyzed rearrangement process . The proposed mechanism involves intramolecular cyclization product formation derived from 5-exo-dig and 6-exo-dig addition of the nitrogen for 2-propargyloxypyridine and 2-(but-3-yn-1-yloxy)pyridine, respectively .

Biochemical Pathways

The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines via a gold-catalyzed rearrangement . This process involves the production of pyridinium salts, followed by a rearrangement reaction through the nucleophilic addition phenomenon .

Pharmacokinetics

The compound is known to be involved in a gold-catalyzed rearrangement process, which may influence its bioavailability .

Result of Action

The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines, which can be obtained in moderate to excellent yields using this method .

Action Environment

The action of 2-(But-2-yn-1-yloxy)pyridine can be influenced by environmental factors such as the presence of a gold catalyst and methanesulfonic acid, as well as the pH of the medium . The rearrangement reaction of the compound occurs in a weakly basic medium (5% aq. Na2CO3) to form N-alkenyl pyridonyl alcohols .

生化学分析

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins

Cellular Effects

Studies on similar pyridine derivatives suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(But-2-yn-1-yloxy)pyridine at different dosages in animal models have not been reported. Future studies could explore this aspect, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

特性

IUPAC Name |

2-but-2-ynoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAFJDOAAXPHPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2377699.png)

![6-(2-methylindoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2377701.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2377704.png)